Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate
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Overview
Description
Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate is an organic compound that belongs to the class of amino acid esters This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-methylphenyl)-2-methylpropanoate
Uniqueness
Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
21158-73-6 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3 |
InChI Key |
HKYTXRJHGDJCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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